molecular formula C8H6FN3O B8745482 3-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

3-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B8745482
M. Wt: 179.15 g/mol
InChI Key: UIDXXXSBDNXZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193719B2

Procedure details

4-Fluorobenzoyl chloride (2.50 g, 15.77 mmol) was added to a solution of semicarbazide hydrochloride (2.00 g, 17.93 mmol) and sodium bicarbonate (2.50 g, 29.8 mmol) in water (25 mL) and the mixture was stirred at RT for 2 h. The solids were collected by filtration, and washed and dried under suction to obtain a white solid. MS (ESI) m/z: 198.1 (M+H+). The solid was suspended in water (25 mL), treated with sodium hydroxide (1.50 g, 37.5 mmol) and heated at 100° C. for 5 hours. The reaction mixture was cooled in ice bath, acidified with conc. HCl and stirred for 20 min. The solids were collected by filtration. The white solid was stirred in acetonitrile filtered, washed and dried to provide 3-(4-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one (1.1 g, 38.9% yield) as white solid. 1H NMR (400 MHz, DMSO-d6): δ 12.03 (s, 1H), 11.65 (s, 1H), 7.81 (m, 2H), 7.31 (m, 2H); MS (ESI) m/z: 180.1 (M+H+).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=O)=[CH:4][CH:3]=1.Cl.[NH2:12][NH:13][C:14]([NH2:16])=[O:15].C(=O)(O)[O-].[Na+].[OH-].[Na+].Cl>O>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[NH:16][C:14](=[O:15])[NH:13][N:12]=2)=[CH:4][CH:3]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
2 g
Type
reactant
Smiles
Cl.NNC(=O)N
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried under suction
CUSTOM
Type
CUSTOM
Details
to obtain a white solid
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in ice bath
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
STIRRING
Type
STIRRING
Details
The white solid was stirred in acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NNC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 38.9%
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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